molecular formula C14H24N4O5 B12894770 L-Valylglycyl-L-prolylglycine CAS No. 243647-58-7

L-Valylglycyl-L-prolylglycine

Cat. No.: B12894770
CAS No.: 243647-58-7
M. Wt: 328.36 g/mol
InChI Key: SFKYSNDKCHTIKC-CABZTGNLSA-N
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Description

L-Valylglycyl-L-prolylglycine is a peptide compound composed of the amino acids valine, glycine, and proline. It is known for its neuroprotective and mnemotropic properties, which means it can enhance memory and protect neurons from damage

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Valylglycyl-L-prolylglycine can be synthesized using standard peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. The protecting groups are then removed, and the peptide is cleaved from the resin .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often using automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Valylglycyl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the peptide’s functional groups, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted with other residues to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfones, while substitution reactions can yield peptide analogs with altered amino acid sequences.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

    Biology: The compound’s neuroprotective properties make it a valuable tool for studying neuronal function and neurodegenerative diseases.

    Medicine: L-Valylglycyl-L-prolylglycine has potential therapeutic applications for enhancing memory and protecting against neuronal damage in conditions such as Alzheimer’s disease.

    Industry: The compound can be used in the development of peptide-based drugs and other biotechnological applications.

Comparison with Similar Compounds

L-Valylglycyl-L-prolylglycine can be compared to other similar peptide compounds, such as:

    Cyclo-L-prolylglycine: This compound also has neuroprotective properties and can modulate AMPA receptors.

    L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline:

This compound is unique in its specific combination of amino acids, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

243647-58-7

Molecular Formula

C14H24N4O5

Molecular Weight

328.36 g/mol

IUPAC Name

2-[[(2S)-1-[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C14H24N4O5/c1-8(2)12(15)14(23)16-6-10(19)18-5-3-4-9(18)13(22)17-7-11(20)21/h8-9,12H,3-7,15H2,1-2H3,(H,16,23)(H,17,22)(H,20,21)/t9-,12-/m0/s1

InChI Key

SFKYSNDKCHTIKC-CABZTGNLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

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